molecular formula C8H4Br2N2 B599374 2,6-Dibromoquinoxaline CAS No. 175858-10-3

2,6-Dibromoquinoxaline

Numéro de catalogue: B599374
Numéro CAS: 175858-10-3
Poids moléculaire: 287.942
Clé InChI: NDROOZZFHGBQAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dibromoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two bromine atoms at the 2nd and 6th positions of the quinoxaline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method is the direct bromination of quinoxaline using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dibromoquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), catalysts (copper, palladium).

    Coupling Reactions: Palladium catalysts, bases (potassium carbonate, sodium hydroxide), solvents (toluene, tetrahydrofuran).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, ethanol).

Major Products:

    Substitution Reactions: 2,6-Diaminoquinoxaline, 2,6-Dithioquinoxaline.

    Coupling Reactions: Various biaryl and heteroaryl derivatives.

    Reduction Reactions: Quinoxaline.

Applications De Recherche Scientifique

2,6-Dibromoquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.

    Biology: It serves as a scaffold for the development of biologically active molecules, including potential pharmaceuticals with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research into its derivatives has shown promise in the development of new drugs targeting various diseases.

    Industry: It is used in the production of organic semiconductors, light-emitting diodes, and other optoelectronic materials.

Mécanisme D'action

The mechanism of action of 2,6-Dibromoquinoxaline and its derivatives depends on the specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

    2,3-Dibromoquinoxaline: Similar structure but with bromine atoms at the 2nd and 3rd positions.

    5,8-Dibromoquinoxaline: Bromine atoms at the 5th and 8th positions.

    2,6-Dichloroquinoxaline: Chlorine atoms instead of bromine at the 2nd and 6th positions.

Uniqueness: 2,6-Dibromoquinoxaline is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.

Activité Biologique

2,6-Dibromoquinoxaline is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is a halogenated derivative of quinoxaline, characterized by the presence of bromine atoms at the 2 and 6 positions of the quinoxaline ring. The synthesis of this compound typically involves the bromination of quinoxaline derivatives or the use of starting materials such as o-phenylenediamine and appropriate reagents under controlled conditions.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antiviral, anticancer, and antimicrobial agent.

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit antiviral properties. For instance, studies have shown that certain indolo[2,3-b]quinoxaline derivatives, which can be synthesized from this compound, demonstrate effective antiviral activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) . The mechanism involves interference with viral replication processes.

Anticancer Activity

The anticancer potential of this compound has been substantiated through various assays. In a notable study by Kanugula et al., derivatives synthesized from this compound were tested against human cancer cell lines (cervical, prostate, and lung cancers) using MTT assays. The results indicated that specific substitutions on the quinoxaline ring enhanced cytotoxicity against these cancer cell lines .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Compound TypeCell LineIC50 Value (µM)Reference
Indolo[2,3-b]quinoxalineCervical12.5
Indolo[2,3-b]quinoxalineProstate15.0
Indolo[2,3-b]quinoxalineLung10.0

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. A study focusing on the synthesis of various quinoxaline derivatives revealed that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A derivative demonstrated potent antiviral activity in vitro against HSV-1 with an IC50 value significantly lower than that of standard antiviral drugs. This suggests a promising avenue for developing new antiviral therapies based on this scaffold .
  • Case Study 2 : In a comparative study on anticancer agents, compounds derived from this compound were shown to induce apoptosis in cancer cells through the activation of caspase pathways . This finding underscores the compound's potential as a lead structure for novel anticancer drugs.

Propriétés

IUPAC Name

2,6-dibromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDROOZZFHGBQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680952
Record name 2,6-Dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175858-10-3
Record name 2,6-Dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.